Isopropylphosphonic dichloride

概要

説明

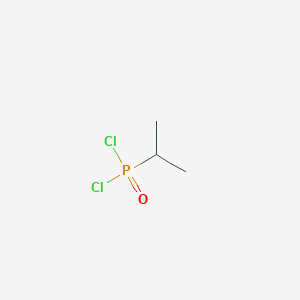

Isopropylphosphonic dichloride is an organophosphorus compound with the molecular formula C3H7Cl2OP. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Isopropylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of diethylisopropylphosphonate with phosphorus pentachloride or trichlorophosphate at elevated temperatures (around 110°C) for several hours . Another method includes the reduction of the aluminum chloride-phosphorus trichloride-isopropyl chloride complex with finely powdered antimony in diethyl phthalate solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency.

化学反応の分析

Types of Reactions: Isopropylphosphonic dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols to form corresponding phosphonates, phosphoramidates, or phosphonothioates.

Oxidation Reactions: It can be oxidized to form isopropylphosphonic acid or its derivatives.

Common Reagents and Conditions:

Alcohols and Triethylamine: Used in substitution reactions to form bis(fluoroalkyl) alkylphosphonates.

Oxidizing Agents: Such as hydrogen peroxide or peracids, used in oxidation reactions.

Major Products:

Phosphonates: Formed from substitution reactions with alcohols.

Phosphoramidates: Formed from substitution reactions with amines.

Phosphonothioates: Formed from substitution reactions with thiols.

Isopropylphosphonic Acid: Formed from oxidation reactions.

科学的研究の応用

Chemical Synthesis

Phosphonylation Reactions

IPDC is primarily utilized in phosphonylation reactions, where it acts as a phosphonating agent. This reaction is crucial for synthesizing phosphonic acid derivatives, which have applications in medicinal chemistry and agrochemicals. The electrophilic nature of the phosphorus atom in IPDC allows it to effectively react with nucleophiles, facilitating the formation of phosphonate esters.

| Reaction Type | Description | Reference |

|---|---|---|

| Phosphonylation | Synthesis of phosphonic acid derivatives | |

| Nucleoside Modification | Phosphonylation of nucleosides | |

| Ester Formation | Preparation of di- and tetra-esters |

Pharmaceutical Applications

Drug Development

IPDC is instrumental in the development of various pharmaceuticals due to its ability to introduce phosphonic acid functionalities into drug molecules. These functionalities are known to enhance the biological activity and pharmacokinetic properties of drugs.

- Antiviral Agents : Compounds derived from IPDC have been explored as potential antiviral agents by modifying nucleosides to improve their efficacy against viral infections.

- Antibiotics : The synthesis of phosphonic acid derivatives has led to the discovery of new antibiotics with improved activity profiles.

Case Study: Antiviral Activity

In a study examining the antiviral properties of phosphonated nucleosides synthesized using IPDC, several compounds demonstrated significant activity against HIV, showcasing the potential of IPDC in developing antiviral therapies .

Agricultural Chemistry

Herbicidal Properties

IPDC-derived compounds have been investigated for their herbicidal properties. The introduction of phosphonic groups into herbicides can enhance their effectiveness and selectivity against target weeds.

| Herbicide Type | Mechanism of Action | Reference |

|---|---|---|

| Systemic Herbicides | Inhibition of specific metabolic pathways | |

| Selective Herbicides | Targeting specific plant species |

Material Science

Surface Functionalization

IPDC is utilized for functionalizing surfaces, particularly in the development of advanced materials like coatings and composites. The phosphonic acid group can form strong bonds with metal oxides, enhancing the adhesion properties and stability of coatings.

- Coatings for Corrosion Resistance : The application of IPDC in surface treatments can improve corrosion resistance in metals by forming protective layers.

- Nanomaterials : IPDC is used to stabilize colloidal solutions of nanocrystals, which are important in various applications including electronics and photonics.

作用機序

The mechanism of action of isopropylphosphonic dichloride involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

類似化合物との比較

Methylphosphonous Dichloride: Similar in structure but with a methyl group instead of an isopropyl group.

Ethylphosphonous Dichloride: Contains an ethyl group instead of an isopropyl group.

Butylphosphonous Dichloride: Contains a butyl group instead of an isopropyl group.

Uniqueness: Isopropylphosphonic dichloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in the synthesis of certain organophosphorus compounds where other alkylphosphonous dichlorides may not be as effective .

生物活性

Isopropylphosphonic dichloride (IPDC), an organophosphorus compound with the molecular formula C₃H₇Cl₂OP, is recognized for its diverse applications in chemistry, biology, and industry. This article explores the biological activity of IPDC, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound is a colorless liquid primarily used as a reagent in the synthesis of various organophosphorus compounds, including pesticides and flame retardants. The compound's reactivity stems from its electrophilic phosphorus-chlorine bonds, allowing it to participate in substitution and oxidation reactions .

Mechanism of Biological Activity

The biological activity of IPDC is largely attributed to its ability to interact with nucleophiles due to the electrophilic nature of the phosphorus atom. This interaction facilitates the formation of various derivatives, which can exhibit significant biological effects. The following mechanisms are notable:

- Enzyme Inhibition : IPDC has been explored for its potential as an enzyme inhibitor. Organophosphorus compounds are known to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurotransmission. Such inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and signaling pathways .

- Pharmacological Applications : The compound serves as a precursor for synthesizing biologically active molecules, including antiviral and anticancer agents. Its derivatives have shown promise in targeting specific pathways involved in disease processes.

Table 1: Summary of Biological Activities Associated with this compound

Case Study: Enzyme Inhibition by this compound

A study investigated the effects of various organophosphorus compounds, including IPDC, on acetylcholinesterase activity. Results indicated that IPDC significantly inhibited enzyme activity at low concentrations, suggesting its potential use in therapeutic applications targeting cholinergic signaling pathways. The study also highlighted the structure-activity relationship (SAR) that could guide further development of more selective inhibitors .

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of IPDC can be synthesized to enhance antiviral properties against specific viral infections. For instance, modifications to the isopropyl group and chlorine substitutions have led to compounds with improved efficacy against viral replication processes. These findings point towards the utility of IPDC in drug development pipelines aimed at combating viral diseases .

特性

IUPAC Name |

2-dichlorophosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2OP/c1-3(2)7(4,5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAQQISVPLKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383154 | |

| Record name | Isopropylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-46-0 | |

| Record name | Isopropylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。